5-[[4-(Difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-[[4-(Difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a diazinane ring with sulfanylidene and dione functionalities. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(Difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl intermediate. This intermediate is then subjected to a series of reactions to introduce the diazinane ring and the sulfanylidene and dione functionalities. Common reagents used in these reactions include difluoromethylating agents, sulfur sources, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and conditions, such as controlled temperature and pressure, to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-[[4-(Difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione functionalities to diols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
5-[[4-(Difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[[4-(Difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, allowing it to interact with intracellular targets. The sulfanylidene and dione functionalities can participate in redox reactions, potentially leading to the generation of reactive oxygen species and subsequent cellular effects .
Comparison with Similar Compounds
Similar Compounds
4-[[4-(Difluoromethoxy)phenyl]methylidene]-2-(3-methylphenyl)isoquinoline-1,3-dione: Shares the difluoromethoxyphenyl group but differs in the core structure.
3-[4-(Difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one: Similar in having the difluoromethoxyphenyl group and sulfanylidene functionality but with a different ring system
Uniqueness
The uniqueness of 5-[[4-(Difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[[4-(difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O3S/c13-11(14)19-7-3-1-6(2-4-7)5-8-9(17)15-12(20)16-10(8)18/h1-5,11H,(H2,15,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSYIVPBZZCMSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)NC2=O)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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